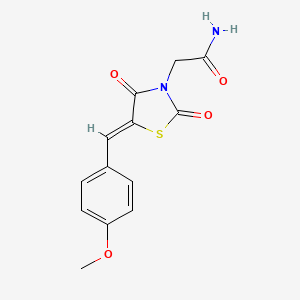

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a synthetic organic compound characterized by its unique thiazolidine ring structure and methoxybenzylidene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions, followed by the addition of acetamide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of thiazolidine-2,4-dione, including (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, exhibit significant inhibitory effects against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is crucial in tumor angiogenesis, making it a target for cancer therapeutics. The compound was effective in inhibiting the growth of various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells .

Hepatoprotective Effects

In addition to its anticancer properties, the compound has shown promising hepatoprotective effects. A study indicated that this compound significantly protected rats from carbon tetrachloride-induced liver injury. This protective effect is attributed to its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications and liver damage .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.

- Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The methoxy group can be substituted with other functional groups under appropriate conditions.

Case Studies

Mécanisme D'action

The mechanism of action of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s thiazolidine ring can interact with enzymes or receptors, modulating their activity. Additionally, the methoxybenzylidene moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-3-(4-methoxybenzylidene)thiochroman-4-one: A structurally similar compound with antifungal properties.

N-(4-methoxybenzylidene)-4-butylaniline: Another compound with a methoxybenzylidene group, studied for its microwave heating effects.

Uniqueness

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide is unique due to its specific combination of a thiazolidine ring and methoxybenzylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, a thiazolidinedione derivative, has garnered attention for its diverse biological activities. This compound features a thiazolidine ring and a methoxybenzylidene moiety, which contribute to its potential therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinedione derivatives with appropriate aldehydes. Common methods include:

- Condensation Reaction : Thiazolidinedione precursors react with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine.

- Purification Techniques : Products are monitored and purified using Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC).

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) in rat models. Treatment with this compound resulted in reduced serum alanine aminotransferase levels and improved histological architecture of liver tissue, suggesting its potential as a therapeutic agent for liver diseases .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. It was evaluated for its in vitro efficacy against:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Fungal strains : Exhibited activity against Candida species, particularly Candida albicans .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:

- HT-29 (colon cancer)

- A-549 (lung cancer)

- HCT-116 (colon cancer)

In vitro assays revealed IC50 values ranging from 13.56 to 17.8 μM for these cell lines, indicating strong antiproliferative effects. The compound also induced apoptosis in HT-29 cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic Bcl-2 levels .

The biological activities of this compound are believed to involve several mechanisms:

- Aldose Reductase Inhibition : As an aldose reductase inhibitor, it may modulate inflammatory pathways by affecting NF-kB-dependent cytokine expression .

- VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis and growth .

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase in cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in various biological contexts:

- Liver Protection Study : In a rat model, administration of this compound significantly reduced liver injury markers following CCl4 exposure .

- Antimicrobial Efficacy Assessment : A series of tests confirmed its broad-spectrum antimicrobial activity against both bacterial and fungal pathogens .

- Anticancer Research : Investigations into its effects on cancer cell lines demonstrated substantial cytotoxicity and apoptosis induction, reinforcing its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)6-10-12(17)15(7-11(14)16)13(18)20-10/h2-6H,7H2,1H3,(H2,14,16)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRLAITEYJCFV-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.